7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The interest in the compound stems from its structural complexity and potential applications in various fields of chemistry and pharmacology. Its synthesis and analysis contribute to the broader understanding of heterocyclic compounds' chemical behavior and properties.
Synthesis Analysis
The compound and its derivatives have been synthesized through various chemical reactions, including acylation, cyclocondensation, and base-catalyzed reactions, showcasing a wide range of chemical versatility and applicability in creating complex molecules (Tolkunov et al., 2013), (Chen & Liu, 2019).
Molecular Structure Analysis
X-ray characterization has been a pivotal method in determining the molecular structure of this compound, providing insights into its crystalline form and intermolecular interactions, which further elucidate the compound's stability and reactivity (Ziaulla et al., 2012).
Chemical Reactions and Properties
The compound's chemical reactivity and interaction with other chemical entities have been explored through various reactions, including those leading to the formation of heterocyclic derivatives, showcasing its potential as a precursor for synthesizing bioactive molecules (Ashalatha et al., 2007).
Physical Properties Analysis
Studies have focused on the crystalline structure and phase of the compound, providing valuable data on its physical characteristics such as crystal lattice parameters and molecular geometry, which are crucial for understanding its solid-state behavior (Ziaulla et al., 2012).
Chemical Properties Analysis
The compound's chemical properties, including its reactivity with different chemical reagents and conditions, have been thoroughly investigated. These studies offer insights into the compound's stability, reactivity, and potential applications in creating pharmacologically active derivatives (Tolkunov et al., 2013), (Chen & Liu, 2019).
properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-10-3-6-12(7-4-10)16-19-17(21)15-13-8-5-11(2)9-14(13)22-18(15)20-16/h3-4,6-7,11H,5,8-9H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUGALMPMZUKHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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